ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a bipyridine core with a trifluoromethyl group, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach starts with the preparation of the bipyridine core, followed by the introduction of the trifluoromethyl and cyano groups. The final steps involve the formation of the sulfanylacetamido linkage and the esterification to form the benzoate ester.
Preparation of Bipyridine Core: The bipyridine core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Trifluoromethyl and Cyano Groups: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, while the cyano group can be added through a nucleophilic substitution reaction.
Formation of Sulfanylacetamido Linkage:
Esterification: The final step is the esterification of the carboxylic acid with ethanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is not fully understood, but it is believed to interact with specific molecular targets through its bipyridine core and functional groups. The trifluoromethyl and cyano groups may enhance its binding affinity to certain proteins or enzymes, while the sulfanylacetamido linkage provides additional sites for interaction .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate
- 4-hydroxy-2-(trifluoromethyl)quinoline
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
Uniqueness
Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a bipyridine core with a trifluoromethyl and cyano group, which imparts distinct electronic properties and potential biological activity. The presence of the sulfanylacetamido linkage further differentiates it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S/c1-2-33-22(32)15-3-5-16(6-4-15)29-20(31)13-34-21-17(12-27)18(23(24,25)26)11-19(30-21)14-7-9-28-10-8-14/h3-11H,2,13H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWDIJBMSXWEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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